![molecular formula C19H13F4N5S B2438692 3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-22-4](/img/structure/B2438692.png)
3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
A study by Liu et al. (2012) developed a straightforward method for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst, highlighting an environmentally benign approach due to the use of water as a solvent Liu, Lei, & Hu, 2012. This method emphasizes the importance of sustainable practices in the synthesis of heterocyclic compounds, including the triazolopyrimidine family.
Shaaban (2008) reported the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, providing a rapid and efficient route to access various trifluoromethyl derivatives of pyrimidine-based heterocycles Shaaban, 2008. The use of microwave irradiation highlights advancements in synthetic chemistry, facilitating the development of complex molecules with potential applications in medicinal chemistry and material science.
Biological Activity
The affinity of certain 1,2,3-triazolo[4,5-d]pyrimidine derivatives towards adenosine receptors was explored by Betti et al. (1999), revealing that some compounds exhibit high affinity and selectivity for the A1 receptor subtype Betti et al., 1999. This study indicates the potential therapeutic applications of triazolopyrimidine derivatives in treating conditions mediated by adenosine receptors, such as cardiovascular diseases and neurological disorders.
Zhang et al. (2016) designed and synthesized pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, demonstrating significant pharmacological activities in preclinical models Zhang, Wang, Wen, Li, & Quan, 2016. The findings suggest the versatility of pyrimidine-based compounds in addressing various central nervous system (CNS) disorders, offering a foundation for further drug development efforts.
Wirkmechanismus
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , a key process in epigenetic regulation of gene expression. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignant tumors .
Mode of Action
The compound acts as a potent inhibitor of LSD1 . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity . This results in an increase in lysine methylation levels, which can lead to changes in gene expression.
Biochemical Pathways
The inhibition of LSD1 affects the methylation pathways in the cell. LSD1 is involved in the removal of methyl groups from lysine residues on histone proteins . By inhibiting LSD1, this compound increases methylation levels, leading to changes in chromatin structure and gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation.
Result of Action
The primary result of the compound’s action is the inhibition of LSD1 activity , leading to increased levels of lysine methylation . This can result in changes in gene expression, potentially leading to the suppression of cancer cell proliferation and migration .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMVWLDITNMGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2438609.png)
![2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2438612.png)
![8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2438613.png)

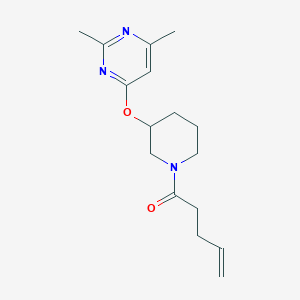

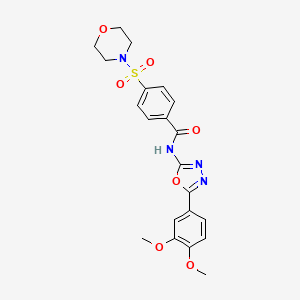
![N-(4-Methyl-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2438622.png)
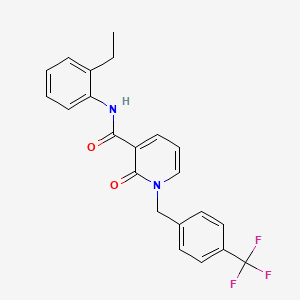

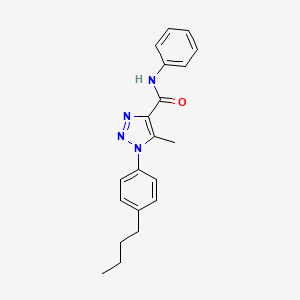
![3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2438627.png)
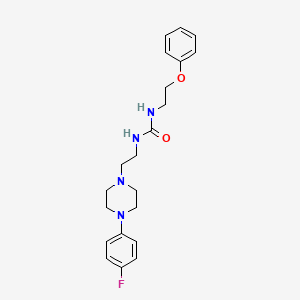
![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)